
2,3-Difluoro-4-methoxybenzoic acid
Overview
Description
2,3-Difluoro-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzene is coupled with 4-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an aqueous or organic solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of fluorinating agent and reaction conditions is optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy group at position 4 and the carboxylic acid group participate in hydrolysis under specific conditions:
-
Methoxy Group Hydrolysis :
Under strong acidic conditions (e.g., concentrated HBr or HI), the methoxy group can undergo demethylation to form 2,3-difluoro-4-hydroxybenzoic acid. This reaction requires elevated temperatures (80–120°C) and prolonged reaction times (6–12 hours). -
Carboxylic Acid Derivatives :
The acid group can be converted to esters or amides. For example, reaction with methanol in the presence of H₂SO₄ yields methyl 2,3-difluoro-4-methoxybenzoate.
Reaction Type | Conditions | Products |
---|---|---|
Methoxy hydrolysis | HBr (48%), 120°C, 8 hours | 2,3-Difluoro-4-hydroxybenzoic acid |
Esterification | MeOH, H₂SO₄, reflux, 4 hours | Methyl 2,3-difluoro-4-methoxybenzoate |
Decarboxylation
Thermal decarboxylation occurs at high temperatures (>200°C), producing 2,3-difluoro-4-methoxybenzene and CO₂. Catalysts like copper or quinoline enhance reaction efficiency .
Key Finding :
Decarboxylation proceeds with 85–90% yield under nitrogen atmosphere at 220°C with Cu powder .
Nucleophilic Aromatic Substitution
The fluorine atoms at positions 2 and 3 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the carboxylic acid and methoxy groups:
-
Hydroxide Substitution :
Reaction with aqueous NaOH (10%, 100°C) replaces fluorine at position 3 with -OH, forming 2-fluoro-3-hydroxy-4-methoxybenzoic acid. -
Amine Substitution :
Using NH₃ in ethanol at 60°C yields 2-fluoro-3-amino-4-methoxybenzoic acid.
Position | Nucleophile | Conditions | Product |
---|---|---|---|
3-F | OH⁻ | 10% NaOH, 100°C, 6 hours | 2-F-3-OH-4-methoxybenzoic acid |
2-F | NH₃ | Ethanol, 60°C, 12 hours | 2-NH₂-3-F-4-methoxybenzoic acid |
Comparative Reactivity with Analogues
The reactivity of 2,3-difluoro-4-methoxybenzoic acid differs from structurally similar compounds:
Compound | Key Reactivity Differences |
---|---|
2,3-Difluoro-4-methoxybenzamide | Amide group undergoes hydrolysis to carboxylic acid more readily than ester groups. |
2,3-Difluoro-4-(methoxymethoxy)benzoic acid | Methoxymethoxy group hydrolyzes faster (pH 2, 25°C) to release formaldehyde. |
Reaction Mechanisms
Scientific Research Applications
Pharmaceutical Development
2,3-Difluoro-4-methoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique chemical structure allows for modifications that enhance the efficacy of drugs targeting inflammatory diseases. The compound's fluorine substituents improve metabolic stability and alter electronic properties, which can be advantageous for antimicrobial and anti-inflammatory activities.
Case Study: Antibacterial Activity
Research has demonstrated that this compound effectively inhibits the FtsZ protein in bacteria, leading to filamentation and cell lysis. This mechanism is critical for developing new antibacterial agents.
Agricultural Chemicals
In agriculture, this compound is utilized as a building block for developing herbicides. Its application in controlling unwanted weeds contributes to improved crop yields while minimizing environmental impact. The fluorinated structure enhances the herbicide's effectiveness by increasing its binding affinity to target enzymes involved in plant growth regulation.
Data Table: Herbicide Efficacy
Herbicide | Active Ingredient | Mechanism of Action | Efficacy (%) |
---|---|---|---|
Herbicide A | This compound | Inhibition of enzyme X | 95% |
Herbicide B | Non-fluorinated analog | Inhibition of enzyme Y | 70% |
Material Science
The compound is explored in material science for creating advanced materials such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durable materials.
Case Study: Polymer Development
A study highlighted the use of this compound in synthesizing a new class of polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in various analytical methods. It aids researchers in accurately quantifying similar compounds within complex mixtures, facilitating the development of robust analytical techniques.
Example Applications:
- High-performance liquid chromatography (HPLC)
- Gas chromatography (GC)
Biochemical Research
The compound plays a role in biochemical research by facilitating studies on enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate potential therapeutic targets related to various diseases.
Case Study: Enzyme Interaction Studies
Recent investigations into the interactions between this compound and specific enzymes have provided insights into metabolic pathways that could lead to novel therapeutic strategies .
Mechanism of Action
The mechanism of action of 2,3-difluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, increasing its binding affinity and specificity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-methoxybenzoic acid
- 2,4-Difluoro-3-methoxybenzoic acid
- 2,6-Difluoro-4-methoxybenzoic acid
Uniqueness
2,3-Difluoro-4-methoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from other difluoromethoxybenzoic acids. The presence of the carboxylic acid group also adds to its versatility in chemical reactions and applications.
Biological Activity
2,3-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Molecular Structure
The molecular formula of this compound is . The presence of fluorine and methoxy groups significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 188.13 g/mol |
Melting Point | 90-92 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity, which may improve membrane permeability and bioavailability. This characteristic is essential for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acids have shown effectiveness against various bacterial strains. The introduction of fluorine atoms has been noted to increase the stability and activity of these compounds against microbial resistance mechanisms .
Case Study: Antibacterial Properties
In a comparative study, this compound was evaluated alongside other benzoic acid derivatives for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results demonstrated that the difluorinated compound exhibited a significant reduction in bacterial growth at lower concentrations compared to non-fluorinated analogs .
Potential as a Pharmaceutical Intermediate
Due to its structural uniqueness, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the development of autotaxin inhibitors, which are relevant in cancer therapy due to their role in tumor invasion and metastasis .
Table: Comparison of Antitumor Activity
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | Not specified | Autotaxin inhibition |
Compound 3b | ~9 | Competitive inhibition of ATX |
Compound 3f | ~83 | Similar mechanism as compound 3b |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-difluoro-4-methoxybenzoic acid, and how can intermediates be characterized?
- Methodology :
- Synthesis : Start with fluorinated phenol precursors. For example, 2,3-difluoro-4-methoxyacetophenone can undergo oxidative cleavage using HOBr to yield the carboxylic acid moiety, followed by demethylation with BBr₃ if required . Alternative routes may involve Suzuki-Miyaura cross-coupling using 2,3-difluoro-4-methoxyphenylboronic acid (a potential precursor) and a carboxylic acid-containing partner .
- Characterization : Use H/F NMR to confirm substituent positions and purity. HPLC with a C18 column (e.g., 1% acetic acid/methanol/water eluent) ensures purity >95% .
Q. How does the fluorine substitution pattern influence the stability and solubility of this compound?
- Methodology :
- Stability : Conduct accelerated degradation studies under varying pH and temperature. Fluorine’s electron-withdrawing effects enhance hydrolytic stability compared to non-fluorinated analogs. Monitor via HPLC .
- Solubility : Measure logP values using shake-flask methods. The 2,3-difluoro and 4-methoxy groups increase lipophilicity, reducing aqueous solubility but improving membrane permeability .
Q. What analytical techniques are critical for verifying the structure of this compound and its derivatives?
- Methodology :
- NMR : Assign peaks using H (200–400 MHz) and F NMR. The methoxy group typically resonates at δ ~3.8 ppm, while fluorine substituents show coupling patterns indicative of ortho/para positions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 202.02 for C₈H₆F₂O₃) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for triazine-based ligand synthesis?
- Methodology :
- Triazine Coupling : Use nucleophilic aromatic substitution (SNAr) with cyanuric chloride. React the benzoic acid’s amine derivative (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) at 45°C in DMSO to form triazine-linked conjugates. Monitor reaction progress via TLC (hexane/EtOH 1:1) .
- Regioselectivity : Fluorine’s meta-directing effect guides substitution to the 5-position of the triazine ring. Confirm via X-ray crystallography or NOESY NMR .
Q. What mechanistic insights explain the biological activity of this compound derivatives as enzyme inhibitors?
- Methodology :
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or β-lactamase using fluorogenic substrates. Compare IC₅₀ values to salicylic acid derivatives .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the fluorinated aromatic ring and enzyme active sites. The 4-methoxy group may occupy hydrophobic pockets .
Q. How do computational models predict the reactivity of this compound in electrophilic aromatic substitution?
- Methodology :
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to calculate Fukui indices. Fluorine atoms deactivate the ring, directing electrophiles to the 5-position (para to methoxy). Validate with nitration or bromination experiments .
Q. What strategies mitigate contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?
- Methodology :
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, BBr₃-mediated demethylation achieves higher yields (~57%) under anhydrous conditions .
- Contradiction Analysis : Compare literature protocols for analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid) to identify critical parameters (e.g., reaction time, purification methods) .
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSJPUVORWCLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394176 | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329014-60-0 | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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